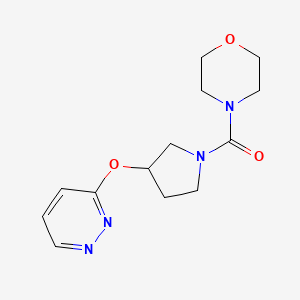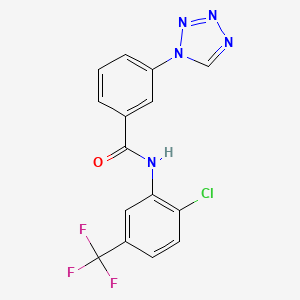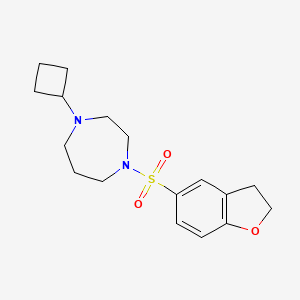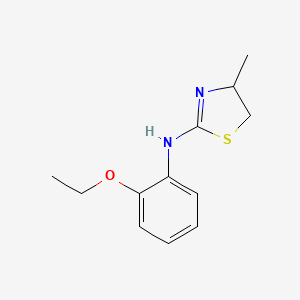
Morpholino(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Morpholino(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone” is a complex chemical compound used in scientific research. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds involves complex procedures. For instance, the synthesis of pyrrolidine derivatives often involves the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles . A new approach for the synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs), which are a type of antisense oligonucleotides, has been reported . This approach uses phosphonium-type condensing reagents, which significantly reduce coupling times compared with the current synthetic approach .Molecular Structure Analysis
The molecular structure of “Morpholino(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone” is likely to be complex due to the presence of the pyrrolidine ring and the morpholino group. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional (3D) coverage due to the non-planarity of the ring . The morpholino group is a type of oligomer molecule used in molecular biology to modify gene expression .Chemical Reactions Analysis
The chemical reactions involving “Morpholino(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone” would be complex and would depend on the specific conditions and reagents used. For instance, the synthesis of pyrrolidine derivatives often involves the 1,3-dipolar cycloaddition reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “Morpholino(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone” would depend on its specific molecular structure. Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization .Scientific Research Applications
- Cardiotonic Activity : Morpholino(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone exhibits cardiotonic effects, making it relevant for potential treatments related to heart function and regulation .
- Antiplatelet Activity : It has been investigated as an inhibitor of platelet aggregation, which could have implications in cardiovascular health .
- Anti-Inflammatory Activity : Some pyridazinone derivatives, including this compound, possess anti-inflammatory properties. Researchers have explored their potential in managing inflammatory conditions .
- Analgesic Effects : Morpholino(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone has demonstrated pronounced analgesic activity, suggesting its relevance in pain management .
- Antiulcer Activity : Certain pyridazinones, including this compound, exhibit antiulcer effects. This property could be valuable in treating gastric ulcers and related conditions .
- Antidiabetic Potential : Recent reports highlight the antidiabetic properties of pyridazinones, indicating that further exploration of this compound’s effects on glucose regulation is warranted .
- Anticonvulsant Activity : Pyridazinones have been investigated as potential anticonvulsants. Morpholino(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone may contribute to this field .
- Antiasthmatic Effects : Some pyridazinones show promise as antiasthmatic agents, although more research is needed .
- Antimicrobial Properties : Researchers have reported the antimicrobial activity of pyridazinones, including this compound. It could be relevant in the development of new antimicrobial agents .
Cardiovascular Pharmacology
Anti-Inflammatory and Analgesic Properties
Gastrointestinal Health
Metabolic Disorders
Neuropharmacology
Microbial Inhibition
properties
IUPAC Name |
morpholin-4-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c18-13(16-6-8-19-9-7-16)17-5-3-11(10-17)20-12-2-1-4-14-15-12/h1-2,4,11H,3,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTIIGVOOWVTHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-((2,4-dimethylphenyl)amino)-5-(3-fluorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2705885.png)
![Thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2705886.png)

![N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2705890.png)
![5-cyclopropyl-2-(4-(2-(thiophen-2-yl)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2705892.png)

![(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2705895.png)



![3-(Amino(carboxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B2705903.png)
![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2705904.png)
![Ethyl 4-[(furan-2-ylcarbonyl)amino]benzoate](/img/structure/B2705905.png)
![3-methoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2705906.png)